2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N'-(1-phenylethylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(1-phenylethylidene)acetohydrazide is a complex organic compound that features a piperazine ring substituted with a 2-chlorobenzyl group and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(1-phenylethylidene)acetohydrazide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-chlorobenzyl chloride under basic conditions to form 4-(2-chlorobenzyl)piperazine.
Acetohydrazide Formation: The next step involves the reaction of the piperazine derivative with acetohydrazide under acidic or neutral conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(1-phenylethylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(1-phenylethylidene)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(1-phenylethylidene)acetohydrazide is not well-documented. it is believed to interact with specific molecular targets, potentially involving pathways related to its piperazine and chlorobenzyl moieties. Further research is needed to elucidate the precise molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chlorobenzyl)piperazine: A simpler derivative with similar structural features.
N’-(1-Phenylethylidene)acetohydrazide: Another related compound with a different substitution pattern.
Uniqueness
2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(1-phenylethylidene)acetohydrazide is unique due to the combination of its piperazine ring, chlorobenzyl group, and acetohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H25ClN4O |
---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-1-phenylethylideneamino]acetamide |
InChI |
InChI=1S/C21H25ClN4O/c1-17(18-7-3-2-4-8-18)23-24-21(27)16-26-13-11-25(12-14-26)15-19-9-5-6-10-20(19)22/h2-10H,11-16H2,1H3,(H,24,27)/b23-17+ |
InChI Key |
LHVVOIXPGCOZMH-HAVVHWLPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CN1CCN(CC1)CC2=CC=CC=C2Cl)/C3=CC=CC=C3 |
Canonical SMILES |
CC(=NNC(=O)CN1CCN(CC1)CC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.